molecular formula C9H8N2O3S B2432061 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 63928-35-8

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B2432061
CAS No.: 63928-35-8
M. Wt: 224.23
InChI Key: CFYXOEJKAQZZSQ-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS Number 63928-35-8) is a benzothiazepinone derivative of significant interest in medicinal chemistry research. With the molecular formula C 9 H 8 N 2 O 3 S and a molecular weight of 224.24 g/mol, this compound serves as a valuable synthetic intermediate and scaffold for the development of pharmacologically active molecules . The core benzo[b][1,4]thiazepin-4(5H)-one structure is recognized for its diverse pharmaceutical properties. Research indicates that related derivatives exhibit notable biological activities, including antihistaminic and antiallergenic effects . Furthermore, this structural motif is a key intermediate in the synthesis of tricyclic antidepressant compounds, such as dosulepin, which functions by preventing the reabsorption of serotonin and noradrenaline in the brain . The nitro substituent on the aromatic ring enhances the compound's utility as a precursor for further chemical modifications, allowing researchers to explore a wide array of novel analogs. This product is strictly intended for research applications in laboratory settings. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-nitro-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-9-3-4-15-8-2-1-6(11(13)14)5-7(8)10-9/h1-2,5H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYXOEJKAQZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63928-35-8
Record name 7-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable nitro-substituted ketone under acidic or basic conditions to form the desired thiazepine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Research indicates that 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one exhibits a range of biological activities, making it a candidate for several therapeutic applications:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer drug. Research is ongoing to elucidate its mechanisms of action against specific cancer types.
  • Glycogen Synthase Kinase 3 Beta Inhibition : The compound has been investigated as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK 3β), which is implicated in various diseases such as diabetes and Alzheimer's disease. Its ability to modulate this enzyme could lead to significant therapeutic applications in neurodegenerative disorders .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy Study (2023) :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
  • Anticancer Activity Evaluation (2024) :
    • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : A dose-dependent decrease in cell viability was observed with an IC50 value of 15 µM after 48 hours of treatment.
  • GSK 3β Inhibition Study (2025) :
    • Objective : To investigate the potential of the compound as a GSK 3β inhibitor.
    • Findings : The compound demonstrated promising inhibitory activity against GSK 3β, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2023
AntimicrobialEscherichia coliMIC = 64 µg/mL2023
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2024
GSK 3β InhibitionEnzymatic assaySignificant inhibition observed2025

Mechanism of Action

The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazepine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but have different substituents, leading to different chemical and biological properties.

    Naphthalene derivatives: These compounds have a similar aromatic system but lack the sulfur and nitrogen atoms present in benzothiazepines.

Uniqueness

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of both a nitro group and a benzothiazepine core, which confer distinct chemical reactivity and potential biological activities

Biological Activity

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The compound can be synthesized through a series of chemical reactions involving substituted aldehydes and 2-aminobenzenethiol. For instance, a typical synthetic route involves the condensation of 2-methyl-5-nitrobenzenesulfonamide with various aryl aldehydes to yield derivatives of this compound. The process typically yields a high percentage of pure product, often characterized by melting point and spectral analysis (NMR, IR) .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The results indicated that these compounds possess notable inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. It inhibits inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These activities suggest that it could serve as a multi-target lead compound for inflammatory diseases .

Cytotoxic Effects

In vitro studies have indicated that this compound derivatives can induce apoptosis in cancer cell lines. For example, submicromolar concentrations have been reported to trigger apoptotic pathways in human tumor cells by disrupting critical cellular complexes . This cytotoxicity is attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A detailed study conducted by Patel et al. (2011) assessed the antimicrobial activity of synthesized derivatives against four bacterial species. The results were quantified using minimum inhibitory concentration (MIC) values, demonstrating that certain derivatives had MICs lower than standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Derivative A10Bacillus subtilis
Derivative B15Staphylococcus aureus
Derivative C20Escherichia coli
Derivative D25Salmonella typhi

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of the compound, researchers found that it significantly reduced levels of inflammatory markers in vitro. The results highlighted its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Q & A

Q. Advanced

  • Chiral resolution : Use Daicel Chiralpak IF or similar columns for HPLC to separate enantiomers (e.g., 97% ee achieved for 2-phenyl derivatives) .
  • Stereochemical control : Introduce chiral auxiliaries or employ asymmetric catalysis (e.g., organocatalysts) during cyclization steps .
  • Validation : Measure optical rotation ([α]D[\alpha]_D) and correlate with X-ray crystallography data for absolute configuration confirmation .

What spectroscopic techniques are critical for characterizing 7-nitro-1,4-benzothiazepinone derivatives?

Q. Basic

  • NMR : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, NH signals at δ 5.2–6.0 ppm). 13C^{13}C NMR confirms carbonyl (δ 160–170 ppm) and nitro group positions .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at 451.47 for C24_{24}H25_{25}N3_3O6_6) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21_1/n space group with β = 98.199°) .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Q. Advanced

  • Purity checks : Use TLC (Rf_f = 0.26–0.40) or HPLC to rule out impurities .
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
  • Complementary techniques : Compare with X-ray structures to validate dihedral angles and substituent orientations .

What biological activities have been reported for 7-nitro-1,4-benzothiazepinone derivatives?

Q. Basic

  • Thrombin inhibition : Derivatives like 3,3-dibutyl-7-(2-chlorophenyl)-8-methoxy analogs show IC50_{50} values of 3.85 μM in enzymatic assays .
  • GSK-3β inhibition : Structural analogs exhibit non-ATP competitive binding, relevant for Alzheimer’s disease research .

How should researchers design enzyme inhibition assays for thrombin activity?

Q. Advanced

  • Assay setup : Use chromogenic substrates (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide) in buffer (pH 7.4, 37°C) .
  • IC50_{50} determination : Pre-incubate thrombin with test compounds (0.1–10 μM) and measure residual activity via absorbance (405 nm) .
  • Controls : Include reference inhibitors (e.g., argatroban) and validate with dose-response curves .

What challenges arise in crystallizing 7-nitro-1,4-benzothiazepinone derivatives, and how are they addressed?

Q. Advanced

  • Crystal packing issues : Bulky nitro groups disrupt lattice formation. Use slow evaporation in polar solvents (e.g., MeOH/H2_2O) .
  • Data collection : Optimize cryocooling (100 K) to mitigate radiation damage. Refinement with SHELXL resolves disordered atoms .

How do substituents influence the electronic properties and reactivity of the benzothiazepinone core?

Q. Advanced

  • Electron-withdrawing groups : Nitro substituents decrease electron density at C4, slowing nucleophilic attacks. Use Hammett σ values to predict reactivity .
  • Steric effects : Bulky groups at C2 (e.g., phenyl) hinder ring puckering, altering biological activity .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • Docking simulations : Use AutoDock Vina to model interactions with thrombin’s active site (PDB: 1KTS) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to predict NMR chemical shifts and reaction pathways .

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